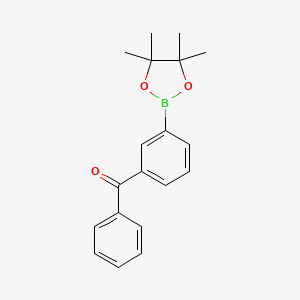

3-Benzoylphenylboronic acid pinacol ester

Übersicht

Beschreibung

3-Benzoylphenylboronic acid pinacol ester is a chemical compound with the molecular formula C19H21BO3 and a molecular weight of 308.18 g/mol. It is a derivative of phenylboronic acid, where the phenyl group is substituted with a benzoyl group, and the boronic acid moiety is protected as a pinacol ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylphenylboronic acid pinacol ester typically involves the reaction of 3-benzoylphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Common solvents used include dichloromethane, toluene, and tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency. The choice of catalyst and solvent can significantly impact the reaction rate and product formation.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Benzoylphenylboronic acid pinacol ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of benzoic acid derivatives.

Reduction: Reduction reactions typically result in the formation of boronic acid derivatives.

Substitution: Substitution reactions can produce a variety of substituted phenylboronic acids.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula: C₁₈H₁₉BO₃

- Molecular Weight: 292.15 g/mol

- Appearance: Clear liquid

- Purity: Typically ≥ 98%

3-Benzoylphenylboronic acid pinacol ester contains a boronic acid moiety, which is crucial for its reactivity in various coupling reactions. The presence of the benzoyl group enhances its utility in synthesizing complex organic molecules.

Organic Synthesis

This compound is primarily utilized in Suzuki-Miyaura coupling reactions, which are pivotal in forming biaryl compounds. These compounds are essential in pharmaceuticals and agrochemicals.

Key Applications:

- Synthesis of Biaryl Compounds: The compound serves as a coupling partner in reactions with aryl halides to produce biaryl systems.

- Functionalization of Aromatic Compounds: It can be used to introduce functional groups into aromatic systems, enhancing their chemical properties for further applications.

Medicinal Chemistry

The compound's ability to form stable complexes with various substrates makes it a valuable intermediate in medicinal chemistry.

Case Study:

- In a study published by the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize derivatives of known therapeutic agents, leading to improved biological activity and selectivity against specific targets .

Material Science

In material science, boronic esters like this compound are used in the development of new materials with unique properties.

Applications:

- Polymer Chemistry: The compound can be employed in the synthesis of polymers with tailored functionalities through cross-linking reactions.

- Nanomaterials: Its reactivity allows for the incorporation into nanoscale materials, enhancing their performance in various applications such as drug delivery systems.

Wirkmechanismus

The mechanism by which 3-Benzoylphenylboronic acid pinacol ester exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. The compound's ability to undergo hydrolysis at physiological pH makes it suitable for use in biological systems.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic acid pinacol ester

3-Carboxyphenylboronic acid pinacol ester

4-Methoxyphenylboronic acid pinacol ester

Biologische Aktivität

3-Benzoylphenylboronic acid pinacol ester (CAS Number: 949022-45-1) is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Chemical Name : Phenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

- Molecular Formula : Not specified in the sources.

- Structure : The compound features a boronic acid moiety which is known for its ability to form reversible covalent bonds with diols and other nucleophiles.

The biological activity of this compound primarily involves its interaction with various biological targets through its boronic acid functionality. Boronic acids are known to interact with proteins and enzymes via a process called "boronate ester formation," which can modulate enzyme activity and influence cellular signaling pathways.

Key Mechanisms:

- Protein Interaction : The compound may bind to specific proteins or enzymes, altering their activity. This is particularly relevant in the context of enzyme inhibitors.

- Ubiquitin-Proteasome Pathway : Research indicates that boronic acids can affect protein homeostasis by influencing the ubiquitin-proteasome pathway, which is critical for regulating protein degradation and cellular processes such as cell cycle progression and DNA repair .

Biological Activity

The biological activities of this compound can be summarized as follows:

Case Studies

- Anticancer Prodrug Study : A study investigated the compound's role as an anticancer agent by examining its ability to induce DNA cross-linking in cancer cells. The results suggested that it could effectively inhibit tumor growth in vitro .

- Enzyme Inhibition Analysis : Another study focused on the compound's inhibition of specific kinases involved in cancer cell signaling pathways. The findings indicated that the compound could selectively inhibit these kinases, leading to reduced cell proliferation .

Safety and Toxicology

According to safety data sheets, this compound is classified under various hazard categories including acute toxicity and eye irritation. However, no significant evidence of endocrine disrupting properties has been identified in current literature .

Eigenschaften

IUPAC Name |

phenyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)16-12-8-11-15(13-16)17(21)14-9-6-5-7-10-14/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAELVQOXYPYWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725451 | |

| Record name | Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949022-45-1 | |

| Record name | Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzoylphenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.